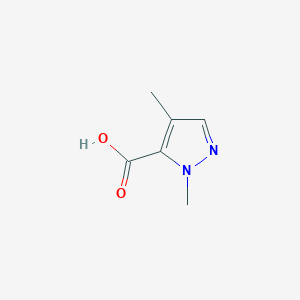

1,4-dimethyl-1H-pyrazole-5-carboxylic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,4-dimethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-3-7-8(2)5(4)6(9)10/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWSABALQBFSCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349117 | |

| Record name | 1,4-dimethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13745-58-9 | |

| Record name | 1,4-dimethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dimethyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dimethyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid. The information is intended to support research and development activities in medicinal chemistry and related fields.

Core Chemical Properties

This compound is a methylated derivative of pyrazole-5-carboxylic acid. While specific experimental data for this particular isomer is limited in publicly available literature, its fundamental properties can be inferred from its structure and comparison with related isomers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 13745-58-9 | Chemical Abstracts Service |

| Molecular Formula | C₆H₈N₂O₂ | - |

| Molecular Weight | 140.14 g/mol | - |

| Boiling Point | 230-245°C (estimated) | [1] |

| Storage Conditions | 2-8°C, Sealed in a dry environment | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through established methods for pyrazole ring formation, followed by functional group manipulation. A common and versatile method is the Knorr pyrazole synthesis.

General Synthesis Workflow

A plausible synthetic route involves the cyclocondensation of a substituted hydrazine with a β-dicarbonyl compound or its equivalent, followed by hydrolysis of an ester precursor to yield the carboxylic acid.

References

An Overview of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid (CAS: 13745-58-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-dimethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazoles are a well-known scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This document provides a summary of the available technical information for this compound, CAS number 13745-58-9. It is primarily available as a research chemical and a building block for organic synthesis.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 13745-58-9 | N/A |

| Molecular Formula | C₆H₈N₂O₂ | [1][2] |

| Molecular Weight | 140.14 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Purity | >97% (typical) | [2] |

Synthesis and Reactivity

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible scientific literature. However, general synthetic routes to pyrazole-5-carboxylic acids often involve the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound or its equivalent.[]

One related compound, 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde, can be oxidized to form the corresponding carboxylic acid, suggesting a potential synthetic pathway from a suitable aldehyde precursor.[5]

This carboxylic acid serves as a useful intermediate in organic synthesis. For instance, it has been used as a reagent in the synthesis of benzpyrazol derivatives that act as inhibitors of PI3 kinases.[6] The general workflow for its use in amide coupling is depicted below.

Experimental Protocols

Due to the lack of published research focused specifically on this compound, detailed experimental protocols for its synthesis or for biological assays are not available. However, a general procedure for the use of this compound in the synthesis of an amide is described in a patent.[6]

Example Protocol: Synthesis of N-[6-(1H-indol-4-yl)-1H-indazol-4-yl]-1,4-dimethyl-1H-pyrazole-5-carboxamide [6]

-

A solution of this compound (21 mg) in dry dichloromethane (DCM, 10 ml) is prepared.

-

The solution is treated with 1-chloro-N,N,2-trimethyl-1-propen-1-amine (0.02 ml) and allowed to stir at 20°C for 10 minutes to activate the carboxylic acid.

-

A separate solution of 6-(1H-indol-4-yl)-1H-indazol-4-amine (25 mg) and triethylamine (0.028 ml) in DCM is added to the activated acid mixture.

-

The reaction is stirred, and the progress is monitored until completion.

-

The final product is isolated and purified using standard techniques.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity, mechanism of action, or involvement in signaling pathways for this compound itself. While the broader class of pyrazole derivatives is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, these cannot be directly attributed to this specific molecule without dedicated studies.[5]

Its use as a building block in the synthesis of PI3 kinase inhibitors suggests that the resulting amide derivatives, rather than the carboxylic acid intermediate itself, are the biologically active agents targeting the PI3K signaling pathway.[6] The PI3K pathway is a critical intracellular signaling pathway important in cell proliferation, growth, survival, and motility.[6]

Conclusion

This compound (CAS 13745-58-9) is a commercially available pyrazole derivative primarily used as a chemical intermediate in organic synthesis. While basic chemical properties are known, there is a notable absence of in-depth, publicly available research on its specific synthesis, spectral characterization, and biological activity. Researchers and drug development professionals should view this compound as a building block for the creation of more complex molecules with potential therapeutic applications, such as the PI3 kinase inhibitors mentioned in patent literature. Further research would be required to fully characterize this compound and explore any intrinsic biological activity it may possess.

References

- 1. 13745-58-9|this compound|BLD Pharm [bldpharm.com]

- 2. Novachemistry-product-info [novachemistry.com]

- 3. 2,4-DiMethyl-2H-pyrazole-3-carboxylic acid | 13745-58-9 [chemicalbook.com]

- 5. 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde | 2757954-73-5 | Benchchem [benchchem.com]

- 6. US8658635B2 - Benzpyrazol derivatives as inhibitors of PI3 kinases - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of 1,4-dimethyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic approaches for 1,4-dimethyl-1H-pyrazole-5-carboxylic acid (CAS No. 13745-58-9). Due to the limited availability of specific experimental data in publicly accessible literature, this document combines reported information with predicted and typical spectroscopic characteristics for this class of compounds to serve as a valuable resource for researchers.

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound. It is important to note that while some data is available from chemical suppliers, complete, peer-reviewed spectral data sets are not readily found. The provided information is a combination of data reported for the compound and its isomers, supplemented with expected values based on the chemical structure.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~3.8 | s | - | N-CH₃ |

| ¹H | ~2.3 | s | - | C-CH₃ |

| ¹H | ~7.5 | s | - | Pyrazole H-3 |

| ¹H | ~12-13 | br s | - | COOH |

| ¹³C | ~165 | - | - | COOH |

| ¹³C | ~148 | - | - | Pyrazole C-5 |

| ¹³C | ~140 | - | - | Pyrazole C-3 |

| ¹³C | ~110 | - | - | Pyrazole C-4 |

| ¹³C | ~35 | - | - | N-CH₃ |

| ¹³C | ~12 | - | - | C-CH₃ |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1550 | Medium | C=N stretch (Pyrazole Ring) |

| ~1450, ~1380 | Medium | C-H bend |

| ~1250 | Medium | C-O stretch |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 154 | Moderate | [M]⁺ (Molecular Ion) |

| 139 | High | [M - CH₃]⁺ |

| 110 | High | [M - CO₂]⁺ or [M - COOH + H]⁺ |

| 95 | Moderate | Fragmentation of pyrazole ring |

Experimental Protocols

General Synthetic Protocol: Cyclocondensation and Hydrolysis

This protocol outlines a common method for synthesizing pyrazole carboxylic acid esters, followed by hydrolysis to the carboxylic acid.

Step 1: Synthesis of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: To the stirred solution, add ethyl 2-formylpropionate (1.0 equivalent) and a catalytic amount of a weak acid (e.g., acetic acid).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate from the previous step in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Reaction: Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

-

Workup: After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent can be performed for further purification.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

The Diverse Biological Activities of Pyrazole-5-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring is a privileged scaffold in medicinal chemistry, and its derivatives, particularly pyrazole-5-carboxylic acids, have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the core biological activities of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, as well as their role as enzyme inhibitors. The information is presented to facilitate research and drug development efforts in these critical therapeutic areas.

Anticancer Activity

Pyrazole-5-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting potent antiproliferative activity against a wide range of cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell growth, survival, and proliferation.

A notable example is the activity of certain derivatives against Acute Myeloid Leukemia (AML). These compounds have been shown to inhibit Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in AML, leading to constitutive activation of downstream signaling pathways that drive leukemogenesis.[2][3] By inhibiting FLT3, these pyrazole derivatives can block downstream signaling through the STAT5, AKT, and ERK pathways, ultimately inducing apoptosis in cancer cells.[3][4]

Furthermore, some pyrazole-5-carboxamide derivatives have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4.[2] These kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest, preventing cancer cells from progressing through the G1 to S phase transition.[5][6]

Quantitative Data: Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives | Human B-cell lymphoma (BJAB) | Potent antiproliferative activity | [1] |

| Pyrazole-5-carboxamide derivatives | Various (six cancer cell lines) | Promising cytotoxicity | [7] |

| Pyrazole linked benzimidazole derivative | U937, K562, HT29, A549, LoVo | - | [4] |

| 5-phenyl-1H-pyrazol derivatives | WM266.4 (melanoma) | 0.19 (BRAF V600E inhibition) | [4] |

| Pyrazole-biphenyl derivatives | K-562 | 69.95% inhibition | [4] |

| Pyrazole containing amide derivatives | HCT-116, Huh-7, MCF-7 | 1.1, 1.6, 3.3 | [4] |

| 1H-pyrazole-3-carboxamide derivative (8t) | MV4-11 (AML) | 0.000089 (FLT3 inhibition) | [2] |

| 1H-pyrazole-3-carboxamide derivative (8t) | - | 0.000719 (CDK2 inhibition) | [2] |

| 1H-pyrazole-3-carboxamide derivative (8t) | - | 0.000770 (CDK4 inhibition) | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compounds (pyrazole-5-carboxylic acid derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway Diagrams

Antimicrobial Activity

Pyrazole-5-carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.[8][9] The antimicrobial efficacy of these compounds is often attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase and β-ketoacyl-acyl carrier protein synthase (FabH), which are crucial for DNA replication and fatty acid biosynthesis, respectively.[5][10]

Quantitative Data: Antimicrobial Activity

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole derivative with nitro group | Bacillus cereus | 128 | [8] |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Escherichia coli | 0.25 | [11] |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | 0.25 | [11] |

| Pyrazole derivative | Aspergillus niger | 1 | [11] |

| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | Methicillin-susceptible Staphylococcus aureus | 25.1 µM | [12] |

| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | Methicillin-resistant Staphylococcus aureus | 91.0 µM | [12] |

| Pyrano[2,3-c] pyrazole derivative (5c) | Escherichia coli | 6.25 | [13] |

| Pyrano[2,3-c] pyrazole derivative (5c) | Klebsiella pneumoniae | 6.25 | [13] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][14][15]

Materials:

-

Bacterial or fungal strains

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (pyrazole-5-carboxylic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or nephelometer

-

Microplate reader (optional, for automated reading)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plate. The final volume in each well is typically 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing the diluted compound, as well as to a growth control well (broth with inoculum but no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by using a microplate reader to measure turbidity.

Logical Relationship Diagram

Anti-inflammatory Activity

Several pyrazole-5-carboxylic acid derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[16] These enzymes are central to the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes.[7][17] By inhibiting COX-1 and/or COX-2, these compounds can reduce the synthesis of prostaglandins, thereby alleviating pain and inflammation.[18] Some derivatives exhibit dual inhibition of COX and 5-LOX, offering a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[18]

Quantitative Data: Anti-inflammatory Activity

| Compound Class | Target | IC50 (µM) | Reference |

| Benzothiophen-2-yl pyrazole carboxylic acid derivative | COX-1 | 5.40 | [18] |

| Benzothiophen-2-yl pyrazole carboxylic acid derivative | COX-2 | 0.01 | [18] |

| Benzothiophen-2-yl pyrazole carboxylic acid derivative | 5-LOX | 1.78 | [18] |

| Hybrid pyrazole analogue (5u) | COX-2 | 1.79 | [19] |

| Hybrid pyrazole analogue (5s) | COX-2 | 2.51 | [19] |

| Pyrazole-hydrazone derivative (4a) | COX-2 | 0.67 | [20] |

| Pyrazole-hydrazone derivative (4b) | COX-2 | 0.58 | [20] |

| Pyrazole-hydrazone derivative (4a) | 5-LOX | 1.92 | [20] |

| Pyrazole-hydrazone derivative (4b) | 5-LOX | 2.31 | [20] |

| Pyrazole carboxylate derivative (15c) | COX-2 | 0.059 | [21] |

| Pyrazole carboxylate derivative (15c) | 5-LOX | 0.24 | [21] |

| Pyrazole carboxylate derivative (15c) | 15-LOX | 0.20 | [21] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[18][22][23]

Materials:

-

Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compounds (pyrazole-5-carboxylic acid derivatives)

-

Reference drug (e.g., Indomethacin or Diclofenac sodium)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compounds and the reference drug to the animals, typically via oral gavage or intraperitoneal injection, one hour before the carrageenan injection. A control group receives only the vehicle.

-

Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or the paw thickness using digital calipers at time 0 (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[24]

-

Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Signaling Pathway Diagram

Enzyme Inhibitory Activity

Beyond their roles in cancer, inflammation, and microbial infections, pyrazole-5-carboxylic acid derivatives have been identified as potent inhibitors of various other enzymes with therapeutic relevance.

-

Carbonic Anhydrase (CA) Inhibitors: Certain derivatives have shown significant inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).[25][26] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[27]

-

Cholinesterase Inhibitors: Some pyrazole-5-carboxamide derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.[8]

-

Other Enzyme Targets: The versatility of the pyrazole-5-carboxylic acid scaffold has led to the discovery of inhibitors for a range of other enzymes, including glutathione S-transferase (GST) and meprin α and β.[8][17]

Quantitative Data: Enzyme Inhibitory Activity

| Compound Class | Enzyme | IC50 / Ki | Reference |

| N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide | Acetylcholinesterase (AChE) | Ki = 19.88 ± 3.06 µM | [8] |

| Pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide | hCA-I | IC50 = 1.2 - 2.2 nM | [25] |

| Pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide | hCA-II | IC50 = 0.4 - 2.0 nM | [25] |

| Pyrazole-based benzene sulfonamide (4k) | hCA-II | IC50 = 0.24 µM | [27] |

| Pyrazole-based benzene sulfonamide (4j) | hCA-IX | IC50 = 0.15 µM | [27] |

| Pyrazole-based benzene sulfonamide (4g) | hCA-XII | IC50 = 0.12 µM | [27] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring cholinesterase activity.[1][16][28]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds (pyrazole-5-carboxylic acid derivatives)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations. Include a control without the inhibitor.

-

Enzyme Addition: Add the AChE solution to each well to initiate the reaction, except for the blank wells which receive buffer instead.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 10-20 minutes).

-

Substrate Addition: Add the ATCI solution to all wells to start the enzymatic reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.

-

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.

Conclusion

The pyrazole-5-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit a wide array of potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. The provided quantitative data, experimental protocols, and signaling pathway diagrams are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the rational design and advancement of new and improved therapies based on this remarkable chemical entity. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of even more potent and selective drug candidates in the future.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Arachidonic Acid Pathway.ppt.pptx [slideshare.net]

- 8. [Mode of action and mechanisms of resistance of gyrase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. researchgate.net [researchgate.net]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. Broth Microdilution | MI [microbiology.mlsascp.com]

- 16. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 17. caymanchem.com [caymanchem.com]

- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 19. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. inotiv.com [inotiv.com]

- 24. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. MIC determination by broth microdilution. [bio-protocol.org]

- 26. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 28. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Heterocyclic Powerhouse: A Technical Guide to the Discovery and History of Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry and drug development. Their versatile synthesis and diverse pharmacological activities have led to their incorporation into a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the seminal discoveries that established the field of pyrazole chemistry, detailing the original experimental protocols, quantitative data, and the early understanding of their biological interactions.

The Genesis of Pyrazole Chemistry: Ludwig Knorr's Landmark Synthesis

The history of pyrazole synthesis began in 1883 with the German chemist Ludwig Knorr.[1] While investigating potential quinine-related compounds, Knorr successfully synthesized the first substituted pyrazole, 1-phenyl-3-methyl-5-pyrazolone.[1][2] This reaction, now famously known as the Knorr pyrazole synthesis, involved the condensation of a β-ketoester (ethyl acetoacetate) with a hydrazine derivative (phenylhydrazine).[2][3] This discovery was not merely a synthetic curiosity; it laid the foundation for a new class of compounds with significant biological effects.

Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)

The following protocol is based on the original 1883 publication by Ludwig Knorr.[4]

Materials and Equipment:

-

Reactants:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

-

Apparatus:

-

Reaction vessel

-

Water bath for heating

-

Apparatus for separating immiscible liquids

-

Crystallization dish

-

Melting point apparatus

-

Procedure:

-

Reaction Mixture Preparation: Phenylhydrazine and ethyl acetoacetate were combined in a reaction vessel.

-

Initial Condensation: The mixture was allowed to stand at ambient temperature, leading to an initial condensation reaction that formed an oily product and water.

-

Separation of Water: The aqueous layer was separated from the oily condensation product.

-

Cyclization: The oily product was then heated on a water bath for an extended period, inducing cyclization through the elimination of ethanol to form the crude pyrazolone product.

-

Isolation and Purification: Upon cooling, the product solidified and was collected. While the original paper does not detail a recrystallization step, modern procedures would typically involve recrystallization from a solvent like ethanol to obtain a purified product.[4]

Quantitative Data from Early Syntheses

While Knorr's original 1883 publication did not explicitly state the yield for the synthesis of 1-phenyl-3-methyl-5-pyrazolone, modern reproductions and similar syntheses report high yields.[4][5]

| Compound | Reactants | Reported Yield | Melting Point (°C) | Reference(s) |

| 1-Phenyl-3-methyl-5-pyrazolone | Phenylhydrazine, Ethyl acetoacetate | Not stated in original; modern syntheses report 93-100% | 126-128 | [5] |

| Antipyrine (Phenazone) | 1-Phenyl-3-methyl-5-pyrazolone, Methylating agent | Not specified in early reports | 114 | [6][7] |

The Birth of a Blockbuster Drug: Antipyrine (Phenazone)

Also in 1883, Ludwig Knorr synthesized antipyrine (later named phenazone), a methylated derivative of his initial pyrazolone.[5] This compound proved to be a commercial success as one of the first synthetic analgesics and antipyretics, becoming the most widely used drug for these purposes until the advent of aspirin.[5]

Experimental Protocol: Synthesis of Antipyrine

The synthesis of antipyrine follows the initial Knorr pyrazole synthesis to produce 1-phenyl-3-methyl-5-pyrazolone, which is then methylated.

Materials and Equipment:

-

Reactants:

-

1-Phenyl-3-methyl-5-pyrazolone

-

Dimethyl sulfate or methyl iodide (as methylating agents)

-

Acetonitrile (as solvent)

-

-

Apparatus:

-

Reaction vessel with reflux condenser

-

Heating apparatus

-

Crystallization apparatus

-

Procedure:

-

Methylation: 1-Phenyl-3-methyl-5-pyrazolone is dissolved in a suitable solvent such as acetonitrile.

-

Reaction with Methylating Agent: A methylating agent like dimethyl sulfate or methyl iodide is added to the solution.

-

Reflux: The reaction mixture is heated under reflux to facilitate the methylation process.

-

Isolation and Purification: After the reaction is complete, the solvent is removed, and the crude antipyrine is purified by recrystallization, typically yielding needle-shaped crystals.[6]

The Unsubstituted Parent: Buchner's Synthesis of Pyrazole

While Knorr's work focused on substituted pyrazoles, the synthesis of the parent, unsubstituted pyrazole was achieved by Edward Buchner in 1889.[1] This was accomplished through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.

Experimental Protocol: Buchner's Synthesis of Pyrazole (1889) - A General Overview

Detailed experimental protocols from this era are often less descriptive than modern standards. However, the general procedure involved:

-

Starting Material: Pyrazole-3,4,5-tricarboxylic acid.

-

Decarboxylation: The starting material was heated, likely at a high temperature, to induce the removal of the three carboxylic acid groups as carbon dioxide.

-

Isolation: The resulting pyrazole was then isolated and purified.

Early Insights into Biological Activity: The Mechanism of Action of Antipyrine

The profound analgesic and antipyretic effects of antipyrine spurred early investigations into its mechanism of action. It is now understood that antipyrine functions as a non-steroidal anti-inflammatory drug (NSAID).[8][9] Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, and potentially COX-3.[7][10] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[10] By blocking the production of prostaglandins, antipyrine effectively alleviates these symptoms.

Visualizations

Logical Relationships and Workflows

Signaling Pathway

Conclusion

The pioneering work of Ludwig Knorr in the 1880s not only introduced the world to pyrazole compounds but also launched one of the first commercially successful synthetic drugs. His development of the Knorr pyrazole synthesis provided a versatile and enduring method for creating a vast array of substituted pyrazoles. The subsequent discovery of the parent pyrazole by Buchner and the early elucidation of the biological mechanism of action of antipyrine laid a robust foundation for the continued exploration of this remarkable class of heterocyclic compounds. The legacy of these early discoveries is evident in the numerous pyrazole-containing drugs that are integral to modern medicine, highlighting the profound and lasting impact of this foundational research.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. practo.com [practo.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Inhibition of Cyclooxygenases by Dipyrone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antipyrine | C11H12N2O | CID 2206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mims.com [mims.com]

- 9. Phenazone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. What is the mechanism of Antipyrine? [synapse.patsnap.com]

Technical Guide: Solubility Profile of 1,4-dimethyl-1H-pyrazole-5-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid (CAS No. 5744-59-2) in organic solvents. Currently, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. This guide provides a framework for determining the solubility of this compound, including a detailed experimental protocol and a template for data presentation. The provided methodologies are based on standard laboratory practices for solubility determination.

Introduction

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5744-59-2 | [2][3][4] |

| Molecular Formula | C₆H₈N₂O₂ | [2][3][4] |

| Molecular Weight | 140.14 g/mol | [2][4] |

| Melting Point | 170-176 °C | [4] |

| Appearance | Solid | [4] |

| LogP | 0.42672 | [2] |

Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in a variety of organic solvents is not found in peer-reviewed journals or publicly accessible databases. The following table is provided as a template for researchers to record their experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| e.g., Ethanol | 25 | e.g., Isothermal Saturation | |

| e.g., Methanol | 25 | e.g., Isothermal Saturation | |

| e.g., Acetone | 25 | e.g., Isothermal Saturation | |

| e.g., Dichloromethane | 25 | e.g., Isothermal Saturation | |

| e.g., Ethyl Acetate | 25 | e.g., Isothermal Saturation | |

| e.g., Toluene | 25 | e.g., Isothermal Saturation | |

| e.g., Dimethyl Sulfoxide | 25 | e.g., Isothermal Saturation | |

| e.g., N,N-Dimethylformamide | 25 | e.g., Isothermal Saturation |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound in an organic solvent using the isothermal saturation method. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

Dilution and Analysis: Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method. Determine the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation of Solubility: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration of diluted sample × Dilution factor × Volume of flask) / (Initial volume of supernatant withdrawn) × 100

Qualitative Solubility Assessment:

For a rapid, qualitative assessment of solubility, a small, known amount (e.g., 1-5 mg) of the compound can be added to a small volume (e.g., 0.5-1 mL) of the solvent in a test tube.[5][6][7] The mixture is then vortexed or shaken vigorously.[6][7] Visual observation of whether the solid dissolves completely will indicate its general solubility (e.g., soluble, partially soluble, or insoluble).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

References

- 1. fishersci.no [fishersci.no]

- 2. chemscene.com [chemscene.com]

- 3. 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | CAS 5744-59-2 [matrix-fine-chemicals.com]

- 4. 1,5-二甲基-1H-吡唑-3-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Unlocking New Therapeutic Frontiers: A Technical Guide to Pyrazole Derivatives and Their Targets

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous successful drugs across various therapeutic areas. This technical guide provides an in-depth exploration of the key therapeutic targets of pyrazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways to aid in the ongoing discovery and development of novel pyrazole-based therapeutics.

Core Therapeutic Areas and Key Molecular Targets

Pyrazole derivatives have demonstrated significant therapeutic potential in oncology, inflammation, cardiovascular diseases, and infectious diseases. Their efficacy stems from their ability to selectively inhibit key enzymes and receptors, thereby modulating critical signaling pathways.

Oncology: A Focus on Kinase Inhibition

A significant number of pyrazole-containing drugs are potent kinase inhibitors, targeting the dysregulated signaling pathways that drive cancer cell proliferation, survival, and metastasis.[1][2]

-

Janus Kinases (JAKs): Ruxolitinib, a pyrazole-containing drug, is a potent inhibitor of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[3] This pathway is crucial for the signaling of various cytokines and growth factors involved in hematopoiesis and immune response.[3] Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms and inflammatory diseases.

-

BRAF Kinase: Encorafenib, another pyrazole derivative, targets the BRAF kinase, a key component of the MAPK/ERK signaling pathway.[2] Mutations in the BRAF gene are common in various cancers, including melanoma.

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Pyrazole derivatives have been developed as potent dual inhibitors of EGFR and VEGFR-2.[4] These receptor tyrosine kinases are critical for tumor growth, angiogenesis, and metastasis.

-

Cyclin-Dependent Kinases (CDKs): Certain pyrazole-based compounds have shown potent inhibitory activity against CDK2, a key regulator of the cell cycle.[4] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

-

Bruton's Tyrosine Kinase (BTK): Ibrutinib, a blockbuster anticancer drug, features a pyrazole moiety and is a potent inhibitor of BTK, a crucial enzyme in B-cell receptor signaling.[1][5]

Inflammation: Targeting Cyclooxygenase (COX) Enzymes

The anti-inflammatory properties of many pyrazole derivatives are attributed to their selective inhibition of cyclooxygenase-2 (COX-2).[6][7]

-

COX-2 Inhibition: Celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID), is a selective COX-2 inhibitor.[7] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[7] Selective inhibition of COX-2 over COX-1 reduces the gastrointestinal side effects associated with traditional NSAIDs.[7]

Cardiovascular and Other Indications

-

Phosphodiesterase 5 (PDE5): Sildenafil, widely known for treating erectile dysfunction, is a pyrazole-containing drug that acts as a potent inhibitor of PDE5.[1][3] PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule that relaxes smooth muscle tissue.[3] Inhibition of PDE5 leads to vasodilation.[3]

-

Monoamine Oxidase (MAO): Some pyrazole derivatives have shown inhibitory activity against MAO, an enzyme involved in the metabolism of neurotransmitters, suggesting their potential as antidepressants.[8]

-

Carbonic Anhydrase: Certain sulfonamide-bearing pyrazole derivatives have been found to inhibit carbonic anhydrase, an enzyme involved in various physiological processes.[6]

Quantitative Data on Pyrazole Derivatives

The following tables summarize the inhibitory activities of representative pyrazole derivatives against their respective targets.

| Compound/Drug | Target | IC50/EC50 | Cell Line/Assay Condition | Reference |

| Ruxolitinib | JAK1 | 2.8 nM | Enzyme Assay | [3] |

| Ruxolitinib | JAK2 | 3.3 nM | Enzyme Assay | [3] |

| Encorafenib | BRAF | 0.3 nM | Enzyme Assay | [2] |

| Compound 50 | EGFR | 0.09 µM | Enzyme Assay | [4] |

| Compound 50 | VEGFR-2 | 0.23 µM | Enzyme Assay | [4] |

| Compound 43 | PI3 Kinase | 0.25 µM | MCF-7 breast cancer cells | [4] |

| Celecoxib | COX-2 | 0.04 µM | Enzyme Assay | [8] |

| Sildenafil | PDE5 | 3.5 nM | Enzyme Assay | [1] |

| Compound 52 | MAO-A | 8.8 x 10⁻⁹ M | Enzyme Assay | [8] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by pyrazole derivatives.

Caption: The JAK-STAT signaling pathway and its inhibition by Ruxolitinib.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

Methodological & Application

One-Pot Synthesis of 1,4-Dimethyl-1H-pyrazole-5-carboxylic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a one-pot synthesis of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves a three-step sequence commencing with the condensation of ethyl 2-methyl-3-oxobutanoate and methylhydrazine to form the pyrazole core, followed by in-situ N-methylation and subsequent hydrolysis of the ester to yield the final carboxylic acid. This streamlined, one-pot approach offers advantages in terms of efficiency, reduced workup, and improved overall yield compared to traditional multi-step procedures.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The this compound scaffold, in particular, is a key intermediate in the synthesis of numerous biologically active molecules, including kinase inhibitors and anti-inflammatory agents. Traditional synthetic routes to this compound often involve multiple steps with the isolation of intermediates, leading to lower overall yields and increased operational complexity. The one-pot procedure detailed herein circumvents these limitations by telescoping three synthetic transformations into a single reaction vessel, thereby enhancing the efficiency and practicality of the synthesis.

Reaction Scheme

The overall one-pot synthesis of this compound is depicted below. The reaction proceeds through the initial formation of ethyl 4-methyl-1H-pyrazole-5-carboxylate, which is then N-methylated and hydrolyzed in a sequential manner.

Caption: Overall reaction scheme for the one-pot synthesis.

Experimental Protocol

This protocol outlines the one-pot synthesis of this compound.

Materials:

-

Ethyl 2-methyl-3-oxobutanoate

-

Methylhydrazine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethyl sulfate (DMS)

-

Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Cyclization: To a solution of ethyl 2-methyl-3-oxobutanoate (1.0 eq) in ethanol in a round-bottom flask, add methylhydrazine (1.1 eq) dropwise at room temperature. Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

N-Methylation: After completion of the cyclization, cool the reaction mixture to room temperature. Add anhydrous potassium carbonate (2.5 eq) to the flask, followed by the dropwise addition of dimethyl sulfate (1.2 eq). Stir the mixture vigorously at reflux for 12-18 hours. Monitor the N-methylation by TLC.

-

Hydrolysis: After the N-methylation is complete, cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (3.0 eq) in water. Heat the mixture to reflux and stir for 4-6 hours to effect the hydrolysis of the ester.

-

Workup and Isolation: a. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. b. Dilute the aqueous residue with water and wash with dichloromethane to remove any unreacted starting materials and byproducts. c. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. d. The product, this compound, will precipitate as a solid. e. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure product.

Data Presentation

Table 1: Reaction Parameters and Yields

| Step | Reagents | Molar Ratio (to starting ester) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Cyclization | Methylhydrazine | 1.1 | Ethanol | Reflux | 4 - 6 | - |

| N-Methylation | Dimethyl sulfate, K₂CO₃ | 1.2, 2.5 | Ethanol | Reflux | 12 - 18 | - |

| Hydrolysis | NaOH | 3.0 | Ethanol/Water | Reflux | 4 - 6 | - |

| Overall | - | - | - | - | - | 75-85 |

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 175-178 °C |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 12.85 (s, 1H, COOH), 7.60 (s, 1H, pyrazole-H), 3.85 (s, 3H, N-CH₃), 2.15 (s, 3H, C-CH₃) |

| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 162.5, 140.1, 138.2, 115.8, 36.4, 9.8 |

| Mass Spec (ESI+) m/z | 141.06 [M+H]⁺ |

Workflow Diagram

The logical flow of the one-pot synthesis is illustrated in the following diagram.

Caption: Experimental workflow for the one-pot synthesis.

Discussion

The success of this one-pot synthesis hinges on the careful control of reaction conditions at each stage. The initial cyclization between the β-ketoester and methylhydrazine is generally regioselective, favoring the formation of the desired 1,4-disubstituted pyrazole due to the steric hindrance of the methyl group at the 2-position of the butanoate chain. The subsequent N-methylation occurs at the unsubstituted nitrogen of the pyrazole ring. Finally, the basic hydrolysis of the ethyl ester proceeds smoothly to afford the target carboxylic acid upon acidic workup.

This protocol provides a robust and efficient method for the synthesis of this compound, a key building block for the development of novel therapeutics. The one-pot nature of the reaction significantly improves its practicality for both small-scale and large-scale synthesis. Researchers are encouraged to optimize the reaction times and temperatures based on their specific laboratory setup and monitoring capabilities.

Application Notes and Protocols: 1,4-Dimethyl-1H-pyrazole-5-carboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid and its close analog, 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, as versatile scaffolds in the design and synthesis of novel therapeutic agents. The focus is on the development of pyrazole-5-carboxamide derivatives as potent anticancer agents, targeting key signaling pathways involved in tumor progression.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The this compound moiety, in particular, serves as a valuable starting material for the synthesis of diverse compound libraries. Its derivatives, especially the corresponding amides, have shown significant potential as inhibitors of critical cancer-related targets such as c-Met and Janus kinase 1 (JAK1).

Application: Anticancer Drug Discovery

Derivatives of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. The primary synthetic route involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by coupling with various substituted anilines to generate a library of pyrazole-5-carboxamides.

Data Presentation: Anticancer Activity of 1,3-Dimethyl-1H-pyrazole-5-carboxamide Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values in µM) of a series of synthesized 1,3-dimethyl-1H-pyrazole-5-carboxamide derivatives against various cancer cell lines, as determined by the MTT assay. Doxorubicin was used as a positive control.[1]

| Compound | Substituent on Amide | DU 145 (Prostate) | A 549 (Lung) | MCF-7 (Breast) | HT 29 (Colon) | SiHA (Cervical) | B16F10 (Melanoma) |

| 4a | 2-methylphenyl | >50 | 16.83 ± 0.68 | >50 | >50 | 14.97 ± 0.60 | >50 |

| 4b | 3-methylphenyl | >50 | >50 | >50 | >50 | 15.57 ± 2.16 | >50 |

| 4c | 4-methylphenyl | >50 | >50 | 44.89 ± 1.03 | >50 | >50 | >50 |

| 4d | 2-methoxyphenyl | >50 | >50 | >50 | 16.33 ± 2.39 | 17.72 ± 1.12 | >50 |

| 4e | 3-methoxyphenyl | >50 | >50 | >50 | >50 | >50 | >50 |

| 4f | 4-methoxyphenyl | >50 | >50 | >50 | >50 | >50 | >50 |

| 4g | 2-chlorophenyl | 14.31 ± 2.95 | 11.66 ± 2.98 | 19.14 ± 0.35 | 6.646 ± 1.01 | 5.87 ± 1.20 | >50 |

| 4h | 3-chlorophenyl | >50 | >50 | >50 | >50 | 17.24 ± 1.01 | 16.54 ± 3.74 |

| 4i | 4-chlorophenyl | >50 | >50 | >50 | >50 | 15.91 ± 2.06 | 16.29 ± 4.69 |

| 4j | 2-fluorophenyl | 15.20 ± 2.47 | 13.79 ± 2.32 | >50 | >50 | 10.94 ± 1.03 | 14.07 ± 0.81 |

| 4k | 3-fluorophenyl | >50 | 13.30 ± 2.32 | >50 | >50 | 8.51 ± 1.45 | 14.26 ± 1.02 |

| 4l | 4-fluorophenyl | 15.23 ± 0.51 | 13.33 ± 0.45 | >50 | 16.17 ± 0.60 | 7.92 ± 0.67 | 15.01 ± 1.01 |

| 4m | 2-nitrophenyl | >50 | >50 | >50 | >50 | 12.69 ± 0.81 | >50 |

| 4n | 3-nitrophenyl | >50 | >50 | >50 | >50 | 12.27 ± 1.99 | >50 |

| Doxorubicin | - | 1.21 ± 0.08 | 1.15 ± 0.09 | 1.09 ± 0.05 | 1.32 ± 0.06 | 1.12 ± 0.07 | 1.25 ± 0.09 |

Experimental Protocols

Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid Derivatives

The synthesis of the target pyrazole-5-carboxamides is achieved through a multi-step process, commencing with the formation of the pyrazole core, followed by conversion to an acid chloride and subsequent amidation.

This protocol outlines the synthesis of the pyrazole ester intermediate.[2]

-

To a reaction vessel, add ethanol, sodium ethoxide, and diethyl oxalate.

-

Cool the mixture to below 15°C.

-

Slowly add acetone dropwise to the reaction mixture, maintaining the temperature below 15°C.

-

Allow the reaction to proceed with stirring for 24 hours.

-

In a separate vessel, add DMF and the intermediate formed in the previous step.

-

Cool the mixture to between 5-15°C.

-

Slowly add methylhydrazine dropwise, keeping the internal temperature below 15°C.

-

After the addition is complete, heat the reaction mixture to 40-50°C and maintain for 6 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

This protocol describes the conversion of the pyrazole ester to the corresponding acid chloride.

-

Hydrolyze the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate to the corresponding carboxylic acid using standard procedures (e.g., using NaOH or LiOH in a mixture of THF and water, followed by acidification with HCl).

-

To the dried 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, add an excess of thionyl chloride (SOCl₂).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride, which can be used in the next step without further purification.

This protocol details the final amidation step.

-

Dissolve the desired substituted aniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) containing a base (e.g., triethylamine or pyridine, 1.2 eq).

-

Cool the solution in an ice bath.

-

Add a solution of 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride (1.0 eq) in the same solvent dropwise to the stirred aniline solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-aryl-1,3-dimethyl-1H-pyrazole-5-carboxamide.

Protocol 4: MTT Assay for Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate the plates for 48-72 hours.

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflows

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and migration.[1][2][3][4][5] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many human cancers.[3] Inhibition of this pathway is a key strategy in anticancer drug development.

References

- 1. asianpubs.org [asianpubs.org]

- 2. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 1,4-Dimethyl-1H-pyrazole-5-carboxylic Acid in Heterocyclic Synthesis: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,4-Dimethyl-1H-pyrazole-5-carboxylic acid is a versatile and highly valuable synthon in the field of medicinal chemistry and drug discovery. Its unique structural features, including the presence of a carboxylic acid group and a substituted pyrazole ring, make it an ideal starting material for the synthesis of a wide array of fused heterocyclic compounds. These resulting heterocycles, most notably pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, are of significant interest due to their diverse and potent biological activities, including kinase inhibition and antimicrobial effects. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the synthesis of these important heterocyclic systems.

Application Notes

The primary application of this compound lies in its conversion to various fused heterocyclic systems. The pyrazole core serves as a bioisostere for purines, allowing the synthesized molecules to interact with biological targets such as protein kinases.[1][2]

Synthesis of Pyrazolo[3,4-d]pyrimidines: One of the most prominent applications of pyrazole carboxylic acids is in the synthesis of pyrazolo[3,4-d]pyrimidines. These compounds are recognized as privileged scaffolds for the development of potent kinase inhibitors, with applications in oncology and immunology.[1][3] The synthesis often involves the initial conversion of the carboxylic acid to an amide or a related functional group, followed by cyclization with a suitable reagent to form the pyrimidine ring.

Synthesis of Pyrazolo[3,4-b]pyridines: Another important class of heterocycles accessible from pyrazole-based synthons are pyrazolo[3,4-b]pyridines. These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial and antidiabetic properties.[4] The synthetic strategy typically involves the reaction of a 5-aminopyrazole derivative (which can be derived from the corresponding carboxylic acid) with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[5]

Biological Significance: The heterocyclic compounds derived from this compound have shown significant therapeutic potential. As kinase inhibitors, they can modulate signaling pathways involved in cell proliferation, differentiation, and survival, making them valuable candidates for cancer therapy.[1][3] Their antimicrobial properties are also of great interest in the ongoing search for new agents to combat drug-resistant pathogens.[6]

Quantitative Data Summary

The following tables summarize the yields of various heterocyclic compounds synthesized from pyrazole carboxylic acid derivatives, providing a comparative overview of the efficiency of different synthetic routes.

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid, reflux | 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 83 | [7] |

| 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Methyl iodide, K2CO3, TBAB, DMF | 3,5-Dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 70 | [7] |

| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Formamide, 190°C | 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Not specified | [8] |

Table 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1,6-Diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | NaOH (aq), Ethanol, reflux | 1,6-Diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | 81 | |

| 1,6-Diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | Methanol, H2SO4, reflux | Methyl 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 70 | |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Ethyl 2-cyano-3-ethoxyacrylate, solvent-free | Ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 55-70 | [4] |

Experimental Protocols

Protocol 1: General Procedure for the Amidation of Pyrazole-5-carboxylic Acid

This protocol describes the conversion of a pyrazole-5-carboxylic acid to its corresponding amide, a key intermediate for the synthesis of various heterocycles.

Materials:

-

This compound (1.0 eq)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (2.0-3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Desired amine (1.2 eq)

-

Triethylamine (TEA) or other non-nucleophilic base (2.5 eq)

Procedure:

-

Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride or oxalyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the suspension becomes a clear solution, indicating the formation of the acid chloride.

-

Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is typically used immediately in the next step.

-

Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.

-

In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel or recrystallization to obtain the final 1H-pyrazole-5-carboxamide.[9]

Protocol 2: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one from an Aminopyrazole Carbonitrile

This protocol outlines a common method for the synthesis of the pyrazolo[3,4-d]pyrimidine core.

Materials:

-

5-Amino-1,4-dimethyl-1H-pyrazole-3-carbonitrile (1.0 eq)

-

Formic acid

Procedure:

-

In a round-bottom flask, dissolve the 5-amino-1,4-dimethyl-1H-pyrazole-3-carbonitrile (1.0 eq) in an excess of formic acid.

-

Heat the solution to reflux and maintain for 7 hours.

-

After cooling, pour the reaction mixture into ice water.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with water and dry it.

-

Recrystallize the crude product from ethanol to yield the pure 1,4-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[7]

Protocol 3: Hydrolysis of a Pyrazolopyridine Carbonitrile to a Carboxylic Acid

This protocol details the conversion of a pyrazolopyridine carbonitrile to the corresponding carboxylic acid.

Materials:

-

1,6-Diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (1.0 eq)

-

10% aqueous Sodium Hydroxide (NaOH)

-

Ethanol

-

6 N Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, combine the pyrazolopyridine carbonitrile (1.0 eq), 10% aqueous NaOH, and ethanol.

-

Heat the mixture under reflux for 3 hours.

-

Filter the hot reaction mixture.

-

Cool the filtrate and neutralize it with 6 N HCl.

-

A solid precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with water and recrystallize from a dioxane-water mixture to obtain the pure 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound and its derivatives.

Caption: Synthetic pathways from this compound.

Caption: Inhibition of the Src kinase signaling pathway by pyrazolo[3,4-d]pyrimidines.

Caption: Proposed antimicrobial mechanism of pyrazole derivatives via inhibition of DNA gyrase and topoisomerase IV.

References

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

Protocol for Amide Coupling with 1,4-dimethyl-1H-pyrazole-5-carboxylic acid

Application Note

Introduction

Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development. Pyrazole carboxamides are a prominent class of compounds exhibiting a wide range of biological activities. This document provides a detailed protocol for the amide coupling of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid with various primary and secondary amines. The methodologies outlined below utilize common and effective coupling reagents to afford the desired N-substituted-1,4-dimethyl-1H-pyrazole-5-carboxamides.

Overview of Synthetic Strategies

The synthesis of N-substituted-1,4-dimethyl-1H-pyrazole-5-carboxamides is typically achieved through the activation of the carboxylic acid group of this compound, followed by the nucleophilic attack of a primary or secondary amine. The choice of coupling reagent and reaction conditions can be optimized to suit the specific amine substrate and desired scale of the reaction. Common strategies involve the use of carbodiimide reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). An alternative approach involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

Experimental Protocols

This section details two common and effective protocols for the amide coupling of this compound.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is widely used due to the water-solubility of the EDC byproduct, which simplifies purification.

Materials:

-

This compound